Ac-Leu-Gly-OH

Beschreibung

BenchChem offers high-quality Ac-Leu-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Leu-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

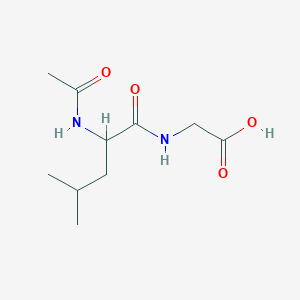

IUPAC Name |

2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFVYSSHGGOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: Ac-Leu-Gly-OH (N-Acetyl-L-leucylglycine)

[1][2]

Executive Summary

Ac-Leu-Gly-OH (N-Acetyl-L-leucylglycine) is a specific dipeptide derivative characterized by N-terminal acetylation, effectively blocking the N-terminus and mimicking the post-translational modification observed in many eukaryotic proteins.[1][2] With a molecular weight of 230.26 g/mol and CAS number 4033-42-5 , this compound serves as a critical substrate model in enzymology, particularly for acylaminoacyl-peptidase (AAP) , an enzyme responsible for removing N-acetylated amino acids from peptides.[1][2]

This guide details the structural chemistry, physicochemical properties, and synthesis protocols for Ac-Leu-Gly-OH, designed for researchers requiring high-purity standards for proteomic analysis and enzyme kinetics.[1][2]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

Structural Composition

The molecule consists of three distinct moieties covalently linked via amide bonds:

-

Acetyl Group (Ac): Capped at the N-terminus, rendering the amine non-basic and mimicking the N-terminal acetylation found in ~85% of eukaryotic proteins.[1][2]

-

L-Leucine Residue (Leu): The central hydrophobic core, providing specific steric recognition for enzyme active sites.[1][2]

-

Glycine Residue (Gly-OH): The C-terminal amino acid with a free carboxyl group, contributing to water solubility and providing a flexible backbone.[1][2][3]

Stereochemistry: The Leucine residue is in the L-configuration (

Molecular Weight Calculation

The precise molecular weight is derived from the sum of the residue masses minus the water lost during bond formation, plus the acetyl cap.[2][3]

| Component | Formula Fragment | Contribution (Da) |

| Acetyl Cap | 43.04 | |

| L-Leucine Residue | 113.16 | |

| Glycine Residue | 75.07 | |

| Bond Formation Correction | (Already accounted in residues) | 0.00 |

| Total | 230.26 |

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and fragmentation points of the molecule.

Caption: Structural connectivity of Ac-Leu-Gly-OH showing the N-terminal acetyl cap, hydrophobic Leucine core, and C-terminal Glycine.[1][2]

Physicochemical Properties[6][7][9][10]

| Property | Value | Notes |

| CAS Number | 4033-42-5 | Unique identifier for the specific sequence.[1][5][6][7] |

| Molecular Formula | ||

| Exact Mass | 230.1267 Da | Monoisotopic mass for MS calibration.[1][2][3] |

| Solubility | Soluble in Water, Methanol, DMSO | High solubility due to the short chain and C-term carboxyl.[1][2] |

| pKa (COOH) | ~3.6 | The C-terminal carboxyl is the only ionizable group in the physiological range.[2] |

| Isoelectric Point (pI) | ~3.6 | Acidic peptide due to blocked N-terminus.[1][2][3] |

| Appearance | White Lyophilized Powder | Hygroscopic; store desiccated at -20°C. |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1][2][10]

While liquid-phase synthesis is possible for dipeptides, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is preferred for reproducibility and purity.[1][2] The following protocol outlines the synthesis on a 0.1 mmol scale.

Materials

-

Reagents: Piperidine (Deprotection), HBTU/DIEA (Coupling), Acetic Anhydride (N-terminal Acetylation), TFA (Cleavage).[1][2]

Step-by-Step Methodology

-

Resin Swelling:

-

Fmoc Deprotection (Glycine):

-

Coupling (Leucine):

-

Fmoc Deprotection (Leucine):

-

N-Terminal Acetylation (Capping):

-

Cleavage & Isolation:

-

Treat resin with cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

-

Synthesis Workflow Diagram

Caption: SPPS workflow for Ac-Leu-Gly-OH synthesis, highlighting the critical acetylation step.

Analytical Characterization & Validation

To ensure the integrity of the synthesized peptide, the following analytical methods are mandatory.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1][2][3]

-

Gradient: 0% to 40% B over 20 minutes (Short peptide elutes early due to polarity).

Mass Spectrometry (ESI-MS)[1][2]

Biological Applications

Substrate for Acylaminoacyl-Peptidase (AAP)

Ac-Leu-Gly-OH is a classical substrate for acylaminoacyl-peptidase (EC 3.4.19.1) .[1][2] This enzyme catalyzes the hydrolysis of the N-terminal acetylated amino acid from blocked peptides.[1][3]

-

Reaction: Ac-Leu-Gly-OH +

[1][2] -

Assay Utility: Researchers use this specific sequence to measure the kinetics of AAP, as the cleavage releases Glycine, which can be quantified using ninhydrin or derivatization methods.[2][3]

Negative Control in Aminopeptidase Assays

Because the N-terminus is blocked by the acetyl group, Ac-Leu-Gly-OH is resistant to standard aminopeptidases (e.g., Leucine Aminopeptidase) which require a free N-terminal amine.[1][2] It serves as an excellent negative control to verify the specificity of aminopeptidase preparations.[1][3]

References

Sources

- 1. ACETYLLEUCINE, (S)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Glycine derivative 3 page [m.chemicalbook.com]

- 7. AC-LEU-GLY-OH CAS#: 4033-42-5 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

Ac-Leu-Gly-OH vs Leu-Gly biological activity differences

Technical Deep Dive: N-Terminal Acetylation Impact on Leu-Gly Dipeptide Functionality

Executive Summary This guide delineates the critical functional divergence between Leu-Gly (LG) and its N-acetylated analog, Ac-Leu-Gly-OH . While sharing a peptide backbone, these two entities serve opposing roles in research and pharmacology. Leu-Gly is a bioactive metabolite and neurotransmitter modulator (linked to MIF-1) that actively engages transport systems (PEPT1) but suffers from rapid N-terminal degradation. Ac-Leu-Gly-OH is a synthetic construct designed for enzymatic stability, primarily serving as a specific substrate probe for metalloproteases and carboxypeptidases by blocking aminopeptidase action.

Part 1: Structural & Physicochemical Divergence

The addition of an acetyl group (

| Feature | Leu-Gly (LG) | Ac-Leu-Gly-OH | Functional Consequence |

| N-Terminus | Free Amine ( | Acetyl Amide ( | LG is zwitterionic; Ac-LG is anionic at physiological pH. |

| Charge State | Zwitterion (+ / -) | Anionic (-1) | LG interacts with cation-recognizing transporters (PEPT1). Ac-LG relies on passive diffusion or anion transporters. |

| LogP (Lipophilicity) | Low (Hydrophilic) | Higher (Moderate) | Acetylation removes the charged amine, increasing membrane permeability via passive diffusion, though active transport is lost. |

| H-Bonding | Donor & Acceptor | Acceptor Dominant | The acetyl group removes a key H-bond donor, altering binding pocket affinity. |

Part 2: Enzymatic Stability & Metabolism (The Core Differentiator)

The most significant technical difference lies in susceptibility to proteolysis. This distinction dictates their experimental utility.

The Aminopeptidase Blockade

Aminopeptidases (e.g., Aminopeptidase N/CD13) require a free N-terminal amine to recognize and cleave the peptide bond.

-

Leu-Gly: Is a high-affinity substrate. In plasma or cytosolic fractions, it is rapidly hydrolyzed into free Leucine and Glycine.

-

Ac-Leu-Gly-OH: The N-acetyl group sterically and electrostatically mimics a peptide bond, rendering the N-terminus "invisible" to aminopeptidases.

The "Self-Validating" Substrate

Because Ac-Leu-Gly-OH is immune to aminopeptidases, it acts as a self-validating probe for other classes of enzymes. If cleavage occurs, it confirms the presence of Endopeptidases (acting on the internal bond, though rare in dipeptides) or Carboxypeptidases (acting from the C-terminus).

Figure 1: Differential enzymatic processing. Note that Ac-Leu-Gly-OH is immune to the rapid degradation pathway (Aminopeptidase), making it a stable probe for C-terminal cleavage events.

Part 3: Biological Activity & Transport[1][2][3][4][5][6]

Leu-Gly: The Bioactive Effector

Leu-Gly is often studied as the C-terminal metabolite of MIF-1 (Pro-Leu-Gly-NH2).

-

Dopaminergic Modulation: Leu-Gly has been shown to elevate dopamine levels in the nucleus accumbens of specific "responder" subpopulations. It likely acts as a modulator of dopamine receptors or downstream signaling pathways.

-

PEPT1 Transport: As a dipeptide with a free N-terminus, Leu-Gly is a canonical substrate for PEPT1 (SLC15A1) . It is actively transported against concentration gradients in the intestine and kidney.

Ac-Leu-Gly-OH: The Chemical Probe

-

Loss of PEPT1 Affinity: The proton-coupled transport mechanism of PEPT1 heavily relies on the recognition of the positively charged N-terminal amine. Acetylation abolishes this charge, drastically reducing or eliminating affinity for PEPT1.

-

Specific Assay Utility: It is frequently used to assay Peptidyl-Dipeptidase A (ACE) or bacterial metalloproteases (e.g., Pseudomonas Lip3/Lip7). The acetylation ensures that any measured glycine release is due to the specific enzyme of interest, not background aminopeptidase contamination.

Part 4: Experimental Protocols

Protocol A: Differential Stability Assay (Self-Validating)

Objective: To confirm the presence of specific carboxypeptidase activity in a complex lysate without interference from aminopeptidases.

-

Preparation:

-

Prepare 1 mM stocks of Leu-Gly and Ac-Leu-Gly-OH in PBS (pH 7.4).

-

Collect tissue lysate or cell fraction (e.g., kidney brush border membranes).

-

-

Incubation:

-

Mix 50 µL lysate with 450 µL substrate solution.

-

Incubate at 37°C.

-

-

Sampling:

-

Aliquot 50 µL at T=0, 15, 30, and 60 min.

-

Quench immediately with 50 µL 10% Trichloroacetic Acid (TCA) or Acetonitrile.

-

-

Analysis (HPLC/LC-MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Detection:

-

Leu-Gly degradation: Monitor disappearance of Leu-Gly peak (rapid).

-

Ac-Leu-Gly cleavage: Monitor appearance of N-Acetyl-Leucine and Glycine .

-

-

-

Interpretation:

-

If Leu-Gly degrades but Ac-Leu-Gly remains stable: Activity is pure Aminopeptidase.

-

If Ac-Leu-Gly releases Glycine: Activity is Carboxypeptidase or specific Peptidyl-Dipeptidase.

-

Protocol B: Transport Competency (Caco-2)

Objective: To determine if a modified analog retains oral bioavailability potential via active transport.

-

Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts to express PEPT1.

-

Tracer: Use [¹⁴C]-Gly-Sar (standard PEPT1 substrate) as the reference.

-

Competition:

-

Add [¹⁴C]-Gly-Sar (10 µM) to the apical chamber.

-

Condition 1: Co-incubate with 10 mM Leu-Gly (Positive Control).

-

Condition 2: Co-incubate with 10 mM Ac-Leu-Gly-OH .

-

-

Readout: Measure scintillation counts in the basolateral chamber after 60 mins.

-

Result: Leu-Gly will inhibit [¹⁴C]-Gly-Sar uptake (competitive binding). Ac-Leu-Gly-OH will show minimal inhibition, confirming loss of PEPT1 affinity.

-

Figure 2: Transport mechanisms. Leu-Gly utilizes the high-capacity PEPT1 transporter. Ac-Leu-Gly-OH is excluded from this pathway due to N-terminal blocking and must rely on slower passive diffusion.

References

-

PubChem. (n.d.). Leu-Gly Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Brandsch, M. (2013).[1] Drug transport via the intestinal peptide transporter PepT1.[2][1][3][4][5][6] Current Opinion in Pharmacology. Retrieved from [Link]

-

Adriaenssens, E., et al. (2023). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. Retrieved from [Link]

-

Lindgren, S., et al. (2022). The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats. PMC - PubMed Central. Retrieved from [Link]

-

Mishra, N.K., et al. (2011). MIF-1 (Pro-Leu-Gly-NH2) ... mechanisms of action. Peptides.[7][2][1][3][8][5][9][10][11][12][13] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Dipeptide-modified nanoparticles to facilitate oral docetaxel delivery: new insights into PepT1-mediated targeting strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Stability & Physicochemical Profiling of Ac-Leu-Gly-OH

This guide provides an in-depth technical analysis of the thermodynamic stability of N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) . It is designed for researchers utilizing this dipeptide as a model substrate in protease kinetics (specifically Thermolysin), solubility studies, and peptide synthesis thermodynamics.

Executive Technical Summary

Ac-Leu-Gly-OH is a blocked dipeptide (N-acetylated) widely utilized as a thermodynamic probe in enzymatic peptide synthesis. Unlike free peptides, the N-terminal acetylation mimics the interior of a protein chain, eliminating the zwitterionic repulsion typical of free amino acids.

-

Thermodynamic Status: Thermodynamically unstable regarding hydrolysis (

) but kinetically stable in the absence of metalloproteases. -

Primary Application: Serves as a reference standard for the "thermodynamic trap" mechanism in enzymatic synthesis, where the low solubility of the protonated product drives the reaction equilibrium forward against an unfavorable free energy gradient.

Physicochemical Profile

| Property | Value / Characteristic | Source/Method |

| Formula | PubChem [1] | |

| Molecular Weight | 230.26 g/mol | Calculated |

| pKa (C-term) | Predicted (Carboxyl) [2] | |

| pKa (N-term) | N/A (Acetylated) | Structural Feature |

| LogP | ~0.1 to 0.5 | Hydrophobicity Estimate |

| Solubility (Water) | Low/Moderate (pH dependent) | Experimental |

| State | White Crystalline Solid | Standard |

Structural Implications on Stability

The N-acetyl group removes the positive charge typically found at the N-terminus. Consequently, Ac-Leu-Gly-OH behaves as a mono-acidic species. Its solubility is highly pH-dependent:

-

pH < pKa (~3.3): Predominantly uncharged (

). Low solubility. -

pH > pKa (~3.3): Predominantly anionic (

). High solubility.

Thermodynamics of Hydrolysis & Synthesis

The core thermodynamic question for Ac-Leu-Gly-OH is the equilibrium between the peptide bond and its hydrolysis products (Ac-Leu-OH and Gly-OH).

The Thermodynamic Cycle

The synthesis of Ac-Leu-Gly-OH from Ac-Leu-OH and Glycine in aqueous solution is endergonic (non-spontaneous). However, the reaction can be driven by precipitation (phase transfer).

-

Hydrolysis Free Energy (

): -

Synthesis Free Energy (

): -

Driving Force: The crystallization of Ac-Leu-Gly-OH removes the product from the aqueous phase, shifting the equilibrium (Le Chatelier's principle).

Thermodynamic Parameters (Standard Peptide Bond)

While specific calorimetric data for Ac-Leu-Gly-OH is rare, it follows standard peptide bond thermodynamics:

| Parameter | Value (Approx.) | Significance |

| Enthalpy of Hydrolysis ( | Slightly Exothermic. | |

| Entropy of Hydrolysis ( | Positive | Favorable (1 molecule |

| Gibbs Free Energy ( | Spontaneous (requires catalyst). |

Visualization: Thermodynamic Stability Cycle

The following diagram illustrates the thermodynamic relationships governing the stability of Ac-Leu-Gly-OH, highlighting the coupling between chemical equilibrium and phase equilibrium (solubility).

Caption: Thermodynamic cycle showing the interplay between enzymatic synthesis, spontaneous hydrolysis, and the solubility-driven phase change that stabilizes the product.

Experimental Protocols

To generate specific thermodynamic data for Ac-Leu-Gly-OH in your specific buffer system, use the following self-validating protocols.

Protocol A: Determination of Hydrolysis Kinetics ( )

Objective: Measure the kinetic stability of the peptide bond under varying pH or enzymatic conditions.

-

Preparation: Dissolve Ac-Leu-Gly-OH (1 mM) in buffer (e.g., MOPS, pH 7.0).

-

Initiation: Add protease (e.g., Thermolysin) or acid/base catalyst.

-

Sampling: Aliquot 50

L samples at -

Quenching: Immediately mix with 50

L 1% TFA/Acetonitrile to stop the reaction. -

Quantification (HPLC):

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% B (ACN with 0.1% TFA) over 20 min.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic internal standard used).

-

-

Data Analysis: Plot

vs. time. The slope is

Protocol B: Solubility & Thermodynamic Solubility Product ( )

Objective: Determine the thermodynamic solubility to calculate

-

Saturation: Add excess Ac-Leu-Gly-OH solid to water/buffer in a sealed vial.

-

Equilibration: Shake at controlled temperature (e.g., 25.0°C) for 24-48 hours.

-

Filtration: Filter supernatant through a 0.22

m PVDF filter (pre-heated to temp). -

Assay: Dilute filtrate and measure concentration via HPLC (using a standard curve).

-

Van't Hoff Analysis: Repeat at 20°C, 30°C, 40°C.

-

Plot

vs -

Slope

.

-

Workflow Visualization: Stability Testing

Caption: Parallel experimental workflows for determining thermodynamic solubility (Path A) and kinetic stability against hydrolysis (Path B).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443129, N-Acetyl-leucyl-leucine (Analog Reference). Retrieved from [Link]

-

Oobatake, M., & Ooi, T. (1993). Hydration and heat stability effects on protein unfolding.[1] Progress in Biophysics and Molecular Biology.[1] Retrieved from [Link]

-

RSC (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation.[2] CrystEngComm.[2] Retrieved from [Link]

-

Khan Academy. Properties of the equilibrium constant (Thermodynamics of Hydrolysis). Retrieved from [Link]

Sources

Ac-Leu-Gly-OH: A Canonical Model for Peptide Folding Dynamics

This in-depth technical guide examines Ac-Leu-Gly-OH (Acetyl-Leucine-Glycine) as a foundational model system for dissecting the thermodynamics and kinetics of peptide folding.

Part 1: Executive Summary & Core Directive

The "Hydrogen Atom" of Protein Folding In the bottom-up approach to rational drug design and protein engineering, understanding the behavior of short peptide fragments is the prerequisite to mastering macromolecular folding. Ac-Leu-Gly-OH serves as a critical "minimalist" model system. It isolates the competition between hydrophobic collapse (driven by the Leucine side chain), entropic freedom (driven by Glycine), and electrostatic gating (controlled by the C-terminal carboxyl).

This guide moves beyond basic structural description to analyze the dynamics of this system. It provides a blueprint for using Ac-Leu-Gly-OH to validate molecular dynamics (MD) force fields, calibrate spectroscopic probes (2D-IR, NMR), and screen for peptidomimetic stability.

Part 2: Physicochemical Architecture

To control folding, one must first understand the architectural constraints of the molecule. Ac-Leu-Gly-OH is not merely a sequence of amino acids; it is a tuned mechanical system.

Structural Components & Function

| Component | Chemical Structure | Mechanistic Role in Folding |

| N-Terminus | Acetyl (Ac-) | Electronic Mimicry: Eliminates the non-native positive charge of a free amine ( |

| Residue 1 | Leucine (Leu) | Steric Anchor: The bulky isobutyl side chain ( |

| Residue 2 | Glycine (Gly) | Entropic Hinge: Lacking a side chain, Glycine accesses a vast Ramachandran space (including left-handed helices), acting as a "pivot point" for turn formation. |

| C-Terminus | Hydroxyl (-OH) | Electrostatic Switch: Unlike the amide-blocked (-NHMe) variant, the free acid allows pH-dependent switching between a neutral (-COOH) and charged (-COO |

The Conformational Landscape

The folding dynamics of Ac-Leu-Gly-OH are defined by the equilibrium between three primary states. This equilibrium is solvent- and temperature-dependent.

-

C5 (Extended): Stabilized by solvent interactions; dominant in high-dielectric solvents (water).

-

C7 (

-turn): A 7-membered ring hydrogen bond between the Acetyl CO and the Glycine NH. - -Turn (Type I/II): A 10-membered ring involving the termini. In Ac-Leu-Gly-OH, this is often frustrated by the C-terminal charge unless protonated or bridged by a cation.

Part 3: Experimental Methodologies

A robust study of Ac-Leu-Gly-OH requires a "triangulation" approach, combining vibrational spectroscopy, magnetic resonance, and computational simulation.

Protocol A: Spectroscopic Characterization (2D-IR & VCD)

Why: Linear IR (FTIR) is often congested. Two-Dimensional Infrared Spectroscopy (2D-IR) resolves coupling between amide modes, providing a snapshot of picosecond dynamics.[1]

Step-by-Step Workflow:

-

Sample Preparation: Dissolve Ac-Leu-Gly-OH (10-50 mM) in

(to remove O-H bending overlap) and DMSO- -

pH Adjustment: Titrate with

or -

Data Acquisition:

-

Amide I Region (1600-1700 cm

): Monitor the C=O stretch. -

Cross-Peak Analysis: In 2D-IR, off-diagonal peaks indicate coupling between the Leu and Gly carbonyls. A strong cross-peak signifies a folded turn structure where the dipoles are aligned.

-

-

VCD (Vibrational Circular Dichroism): Since Gly is achiral, the VCD signal arises solely from the Leu center and the induced chirality of the fold. A "couple" signal (positive/negative bisignate) confirms a stable turn geometry.

Protocol B: NMR-Based Dihedral Analysis

Why: To determine the time-averaged backbone angles (

-

Experiment: Run 1H-NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).

-

J-Coupling Analysis: Measure

coupling constants.-

Use the Karplus Equation to derive the dihedral angle

:

-

-

NOE Constraints: Identify Through-Space interactions.

-

Sequential

: Strong signal indicates extended ( -

Long-range

: Signal between Leu-NH and Gly-NH (or termini) indicates a turn.

-

Part 4: Computational Modeling & Validation

Ac-Leu-Gly-OH is the standard for validating force fields (e.g., AMBER ff14SB, CHARMM36m, OPLS-AA) because its small size allows for converged sampling .

Simulation Workflow (DOT Visualization)

Caption: Workflow for MD simulation of Ac-Leu-Gly-OH. The cycle allows iterative refinement of force field parameters against experimental NMR/IR data.

Critical Analysis: Force Field Bias

-

AMBER ff99SB: Historically over-stabilized

-helices. -

Newer Fields (ff19SB / CHARMM36m): Better balance for disordered peptides (like Gly-rich regions).

-

Validation Metric: The simulation must reproduce the experimental J-coupling constants (

) within 1.0 Hz to be considered valid.

Part 5: Dynamics & Mechanism

The folding of Ac-Leu-Gly-OH is not a "two-state" (folded vs. unfolded) transition but a dynamical ensemble .

The Thermodynamic Cycle

The stability of the folded state (

- (Enthalpy): Favorable formation of the H-bond (C=O...H-N).

- (Entropy): Unfavorable loss of freedom. Glycine has a high entropic penalty to fold because it is so flexible unfolded.

- (Solvation): Water competes for H-bonds. In water, the "Extended" state is favored because water solvates the peptide bond better than the peptide solvates itself. In hydrophobic solvents (DMSO, membrane interiors), the "Folded" state wins.

Signaling Pathway: pH-Dependent Switching

Caption: The pH-dependent conformational switch. Protonation of the C-terminus facilitates H-bond acceptance, promoting the folded turn structure.

Part 6: References

-

Blomberg, D., et al. (2004).[2][3] "Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin." Journal of Organic Chemistry. Link

-

Toniolo, C., et al. (1994). "Onset of the fully extended conformation in (alpha Me)Leu derivatives and short peptides." International Journal of Biological Macromolecules. Link

-

Krimm, S., & Bandekar, J. (1986). "Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins."[4][5] Advances in Protein Chemistry. Link

-

Best, R. B., et al. (2012). "Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone

, -

Schweitzer-Stenner, R. (2006). "Di- and tripeptides as model systems for understanding the structure and dynamics of the unfolded state of proteins." Current Opinion in Structural Biology. Link

Sources

- 1. Sensitivity of 2D IR Spectra to Peptide Helicity: A Concerted Experimental and Simulation Study of an Octapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient 2D IR spectroscopy of ubiquitin unfolding dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ac-Leu-Gly-OH: A Physicochemical & Practical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) . Unlike standard zwitterionic peptides, Ac-Leu-Gly-OH possesses a blocked N-terminus, rendering it a mono-acidic molecule with distinct solubility behaviors. This guide synthesizes thermodynamic principles with practical laboratory protocols to assist researchers in formulation, enzymatic assays (e.g., Peptidyl-glycine alpha-amidating monooxygenase [PAM] substrates), and drug development.

Key Takeaway: Ac-Leu-Gly-OH exhibits pH-dependent solubility in aqueous systems (driven by C-terminal ionization) and high solubility in polar aprotic solvents (DMSO, DMF) due to the disruption of inter-molecular hydrogen bonding.

Physicochemical Profile

To predict and manipulate solubility, one must first understand the molecular architecture. Ac-Leu-Gly-OH is amphiphilic, featuring a hydrophobic cap and side chain balanced by a polar backbone and an ionizable tail.

Structural Determinants

-

N-Acetyl Group (Cap): Eliminates the basicity of the N-terminus. This prevents the formation of a zwitterionic lattice (which typically has high crystal lattice energy and high melting points), thereby enhancing solubility in organic solvents compared to the free amine form (H-Leu-Gly-OH).

-

Leucine Side Chain: Isobutyl group adds hydrophobicity, limiting solubility in pure water at low pH but enhancing interaction with organic modifiers.

-

Glycine Residue: Provides conformational flexibility and backbone polarity.

-

C-Terminal Carboxyl: The sole ionizable group (pKa ~3.35).

Key Parameters

| Parameter | Value / Description | Source/Inference |

| CAS Number | 4033-42-5 | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Melting Point | 193–194 °C | [1] |

| pKa (Predicted) | 3.35 ± 0.10 (Carboxyl) | [1] |

| LogP (Estimated) | ~0.2 to 0.5 | Based on fragment contribution |

| Physical State | White crystalline powder | [1] |

Solubility in Aqueous Systems[1][2][3][4]

The solubility of Ac-Leu-Gly-OH in water is strictly governed by the Henderson-Hasselbalch equation. Because the N-terminus is acetylated, the molecule does not carry a positive charge at physiological pH.

pH Dependence

-

pH < 3.0 (Protonated Form): The molecule exists as a neutral carboxylic acid (R-COOH). Solubility is limited by the hydrophobic Leucine side chain and the Acetyl group. Precipitation is most likely in this range.

-

pH > 4.5 (Deprotonated Form): The carboxyl group ionizes (R-COO⁻). The solvation energy of the anion drastically increases solubility.

Critical Protocol Note: Do not attempt to dissolve high concentrations in unbuffered water or acidic buffers (e.g., 0.1% TFA) without verifying the final pH. The peptide itself is acidic; dissolving it will lower the pH, potentially driving it back towards its insoluble protonated state.

Ionic Strength (Salting-In/Out)

At moderate ionic strength (100–150 mM NaCl), solubility is generally maintained due to charge shielding of the carboxylate. However, excessive salt (>1 M) may trigger "salting-out" due to the hydrophobic effect on the Leucine residue.

Solubility in Organic Solvents[3][4][5][6]

The absence of the zwitterionic charge pair makes Ac-Leu-Gly-OH significantly more soluble in organic solvents than its unacetylated counterparts.

Polar Aprotic Solvents (DMSO, DMF)

-

Solubility: High (> 50 mg/mL) .

-

Mechanism: DMSO and DMF are strong hydrogen bond acceptors. They effectively solvate the peptide backbone amides and disrupt the crystal lattice.

-

Application: Ideal for preparing concentrated stock solutions (10–100 mM) for subsequent dilution into aqueous buffers.

Alcohols (Methanol, Ethanol, TFE)

-

Solubility: Moderate to High .

-

Mechanism: The acetyl group and leucine side chain interact favorably with the alkyl chains of the alcohol, while the hydroxyl group solvates the peptide backbone.

-

TFE (Trifluoroethanol): Often used to induce secondary structure, TFE will readily dissolve Ac-Leu-Gly-OH.

Non-Polar Solvents (Hexane, Chloroform)

-

Solubility: Low/Negligible .

-

Reasoning: Despite the acetyl/leucine hydrophobicity, the polar amide backbone and the carboxylic acid group (even if protonated) are too polar to be solvated by hexane.

Visualizing the Solubility Landscape

The following diagram illustrates the thermodynamic equilibrium and decision-making process for solubilization.

Figure 1: Solubility equilibrium states. The transition from solid to soluble is most efficient via ionization (pH adjustment) or polar aprotic solvation.

Experimental Protocols

Standard Dissolution Workflow (Stock Preparation)

This protocol ensures complete solubilization and stability for analytical or biological assays.

-

Calculate Requirements: Determine the target concentration (typically 10–50 mM for stocks).

-

Solvent Selection:

-

Preferred: 100% DMSO (anhydrous).

-

Alternative (Aqueous): 50 mM Ammonium Bicarbonate (pH ~7.8).

-

-

Weighing: Weigh Ac-Leu-Gly-OH into a glass vial (avoid static).

-

Addition: Add the calculated volume of solvent.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2–5 minutes at ambient temperature.

-

Inspection: Solution must be optically clear.

-

Dilution: Dilute the stock 100x–1000x into the assay buffer.

Solubility Determination (Shake-Flask Method)

To rigorously determine the solubility limit in a specific solvent:

-

Saturation: Add excess solid Ac-Leu-Gly-OH to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (Gradient 5-95% B).

-

Detection: UV at 210 nm (Amide bond) or 220 nm.

-

Applications & Implications

-

Enzymatic Assays: Ac-Leu-Gly-OH is often used as a minimal substrate to study proteases or amidating enzymes. The acetyl group mimics the peptide chain continuity found in native protein substrates.

-

Formulation: For drug delivery studies, the pH-dependent solubility allows for potential enteric targeting (insoluble in stomach acid, soluble in intestinal fluid).

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Structural and Functional Divergence: Ac-Leu-Gly-OH vs. Ac-Pro-Leu-Gly-OH in Protease Profiling

Executive Summary

This technical guide delineates the critical biochemical and functional differences between Ac-Leu-Gly-OH (N-acetyl-L-leucyl-glycine) and Ac-Pro-Leu-Gly-OH (N-acetyl-L-prolyl-L-leucyl-glycine). While both are acetylated oligopeptides terminating in glycine, their utility in drug development and enzymology is vastly different.

The core distinction lies in conformational topology and enzymatic recognition :

-

Ac-Pro-Leu-Gly-OH is a structural mimetic of the collagen cleavage site, adopting a

-turn conformation driven by the proline residue. It serves as a critical recognition motif for Matrix Metalloproteinases (MMPs) , specifically Collagenases (MMP-1, MMP-8, MMP-13) and Gelatinases (MMP-2, MMP-9). -

Ac-Leu-Gly-OH functions as a linear control or a minimal substrate. It lacks the secondary structure required for high-affinity MMP binding but serves as a model substrate for C-terminal amidating enzymes (e.g., PAM) and non-specific aminopeptidase studies.

Part 1: Physicochemical and Structural Properties

The addition of the Proline residue at the P3 position (relative to the C-terminus) fundamentally alters the peptide's behavior in solution and its interaction with enzyme active sites.

Table 1: Comparative Physicochemical Profile

| Feature | Ac-Leu-Gly-OH | Ac-Pro-Leu-Gly-OH |

| Sequence | Ac-Leu-Gly-OH | Ac-Pro-Leu-Gly-OH |

| Molecular Weight | ~230.26 Da | ~327.38 Da |

| Secondary Structure | Random Coil / Linear | Type II |

| Hydrophobicity | Moderate | High (Proline ring increases lipophilicity) |

| Primary Biological Role | Generic Dipeptide Control / PAM Substrate | MMP Recognition Motif / Collagen Mimetic |

| Enzyme Affinity | Low affinity for MMPs; High for PAM | High affinity for MMP S-subsites (S1-S3) |

| Solubility | Water Soluble | Water Soluble (DMSO required for high conc.) |

Structural Determinant: The Proline Kink

The critical differentiator is the Proline residue in Ac-Pro-Leu-Gly-OH. In aqueous solution, the Pro-Leu bond facilitates the formation of a

-

Mechanism: The cyclic nature of the proline side chain restricts the

dihedral angle to approximately -60°, locking the backbone into a conformation that fits precisely into the S1, S2, and S3 pockets of Matrix Metalloproteinases (MMPs). -

Contrast: Ac-Leu-Gly-OH, lacking this constraint, adopts a flexible, random-coil conformation. It cannot effectively occupy the extended binding groove of MMPs, making it an excellent negative control for specificity assays.

Part 2: Enzymatic Interaction and Biological Utility

Matrix Metalloproteinases (MMPs)

This is the primary industrial application for Ac-Pro-Leu-Gly-OH.[1] MMPs are zinc-dependent endopeptidases responsible for tissue remodeling.

-

Ac-Pro-Leu-Gly-OH (The Motif): This sequence mimics the cleavage site of collagen (specifically the Pro-Gln-Gly-|-Ile/Leu bond region, though variations exist).

-

Role: It acts as the P-side (non-prime) recognition element. In FRET substrates (e.g., Ac-Pro-Leu-Gly-Leu-Leu-Gly-OEt), the enzyme recognizes the Ac-Pro-Leu-Gly moiety, binding it in the S subsites, and cleaves the bond following the Glycine.

-

Inhibition: The free acid form Ac-Pro-Leu-Gly-OH can act as a product inhibitor or a competitive ligand, occupying the non-prime side of the active site without being cleaved further.

-

-

Ac-Leu-Gly-OH (The Control): Due to the absence of the P3 Proline, this dipeptide fails to engage the S3 subsite of the MMP.

-

Application: It is used to determine the minimum length requirement for protease activity. Comparing

or hydrolysis rates between Ac-PLG and Ac-LG quantifies the thermodynamic contribution of the S3-Pro interaction.

-

Peptidylglycine -Amidating Monooxygenase (PAM)

Both peptides possess a C-terminal Glycine with a free carboxyl group, meeting the minimal structural requirement for PAM , the enzyme responsible for activating neuropeptides (e.g., Oxytocin, Vasopressin).

-

Reaction: Ac-Peptide-Gly-OH +

+ Ascorbate -

Kinetic Difference: PAM specificity is heavily influenced by the P2 residue (the residue preceding Glycine).[2]

-

Both peptides have Leucine at P2 .

-

Therefore, both are competent substrates for PAM. However, Ac-Pro-Leu-Gly-OH is often used to study if the P3 Proline induces steric hindrance or conformational assistance in the amidation process.

-

Part 3: Visualization of Enzymatic Pathways

Diagram 1: MMP Recognition vs. PAM Processing

This diagram illustrates how the structural difference dictates the enzymatic fate of the two peptides.

Caption: Differential enzymatic processing. Ac-PLG fits MMP active sites due to

Part 4: Experimental Protocols

Protocol 1: MMP Substrate Specificity Screening

Objective: To validate the requirement of the Proline residue for MMP-9 recognition using Ac-PLG-OH as a competitive inhibitor against a fluorogenic substrate.

Materials:

-

Recombinant Human MMP-9 (Active).

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FRET peptide).

-

Test Compounds: Ac-Pro-Leu-Gly-OH (Competitor) vs. Ac-Leu-Gly-OH (Negative Control).

-

Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

Methodology:

-

Enzyme Activation: Dilute MMP-9 to 10 nM in Assay Buffer.

-

Inhibitor Pre-incubation:

-

Prepare a dilution series (0.1

M to 100 -

Mix 50

L of Enzyme solution with 20 -

Incubate at 37°C for 30 minutes to allow equilibrium binding to the S-subsites.

-

-

Substrate Initiation: Add 30

L of Fluorogenic Substrate (Final conc. 10 -

Kinetic Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) for 60 minutes.

-

Data Analysis:

-

Plot Initial Velocity (

) vs. Inhibitor Concentration -

Expected Result: Ac-Pro-Leu-Gly-OH will show a dose-dependent decrease in fluorescence (competitive binding), yielding an

. Ac-Leu-Gly-OH should show no significant inhibition , confirming that the Proline residue is essential for occupying the enzyme's binding groove.

-

Protocol 2: PAM Amidation Assay (HPLC-Based)

Objective: To compare the amidation efficiency of the two peptides.

Methodology:

-

Reaction Mix: 100

M Peptide (Ac-LG-OH or Ac-PLG-OH), 1 -

Incubation: 37°C for 1-4 hours.

-

Quenching: Add 10% TFA to stop the reaction.

-

Analysis: RP-HPLC (C18 column).

-

Gradient: 0-30% Acetonitrile in 0.1% TFA.

-

Detection: UV at 214 nm.

-

Identification: The amidated product (Ac-Leu-NH2 or Ac-Pro-Leu-NH2) will elute later than the substrate due to loss of the charged carboxyl group.

-

References

-

BenchChem. (2025).[1] Ac-Pro-Leu-Gly-OH: A Technical Guide for Researchers. Retrieved from

-

Ping, D., et al. (1995). Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase. Journal of Biological Chemistry. Retrieved from

-

MedChemExpress. (2024). Ac-Pro-Leu-Gly-OH Product Information. Retrieved from

-

PubChem. (2024). Compound Summary: Ac-Pro-Leu-Gly-OH.[1][3][4][5][6][7] Retrieved from

-

ResearchGate. (2017). Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5. Retrieved from

Sources

- 1. Ac-Pro-Leu-Gly-OH | Benchchem [benchchem.com]

- 2. Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.fr [theses.fr]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. EP1263473A2 - Peptidase-cleavable, targeted antineoplastic drugs and their therapeutic use - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Kinetic Profiling of Neutral Metallopeptidases using Ac-Leu-Gly-OH

This Application Note is designed for researchers characterizing Neutral Metallopeptidases (e.g., Bacillus neutral protease, Clostridium collagenase, or Thermolysin-like enzymes) using the synthetic substrate Ac-Leu-Gly-OH .[1]

Methodology: Colorimetric Ninhydrin Assay (570 nm) Target Enzyme Class: Neutral Metallopeptidases (EC 3.4.24.x) Substrate: N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH)[1][2][3][4][5][6]

Introduction & Scientific Principle

The "Silent Substrate" Mechanism

The core utility of Ac-Leu-Gly-OH lies in its chemical structure.[1] As an N-acetylated dipeptide, it lacks a free primary amino group (

When a specific metallopeptidase hydrolyzes the peptide bond between Leucine and Glycine, it liberates two products:

-

Ac-Leu-OH (N-acetyl-leucine): Remains "silent" (blocked N-terminus).[1]

-

H-Gly-OH (Glycine): Possesses a free primary

-amino group.[1]

This liberation of Glycine triggers a reaction with Ninhydrin to form Ruhemann’s Purple , measurable at 570 nm . The increase in absorbance is directly proportional to the molar quantity of peptide bonds cleaved, providing a robust, self-validating kinetic readout.

Target Specificity

This substrate mimics the hydrophobic-glycine motifs (e.g., -Leu-Gly-) found abundantly in collagen and bacterial cell wall peptides.[1] It is ideal for assaying:

-

Bacterial Neutral Proteases (e.g., Dispase, Thermolysin).[1]

-

Collagenases (specifically assessing peptidolytic rather than collagenolytic activity).[1]

-

Leucyl Endopeptidases .

Materials & Reagents

A. Substrate Preparation[1][7]

-

Compound: Ac-Leu-Gly-OH (MW: ~230.26 g/mol ).[1]

-

Stock Solution (50 mM): Dissolve 115 mg of Ac-Leu-Gly-OH in 10 mL of 50 mM Tris-HCl (pH 7.5).

-

Note: If solubility is an issue, dissolve initially in a minimal volume (0.5 mL) of 0.1 M NaOH, then dilute with buffer and adjust pH.

-

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

B. Assay Buffer (Metalloprotease Optimized)

Metallopeptidases require divalent cations for stability and activity.[1]

-

Composition: 50 mM Tris-HCl, 5 mM

, pH 7.5.[1] -

Critical: Avoid phosphate buffers (precipitates Ca²⁺) and chelators (EDTA/EGTA) which irreversibly inhibit the enzyme.[1]

C. Detection Reagent (Ninhydrin)[1][6][8][9][10]

-

Reagent: 2% (w/v) Ninhydrin in Ethanol or Methyl Cellosolve.[1]

-

Buffer: Citrate Buffer (0.2 M, pH 5.0) containing

(stannous chloride) as a reducing agent to accelerate color development.[1] -

Commercial Option: Ready-to-use Ninhydrin reagents are recommended for reproducibility.[1]

Experimental Protocol

Workflow Diagram (DOT)

Caption: Step-by-step workflow for the Ac-Leu-Gly-OH peptidase specificity assay.

Step-by-Step Procedure

Phase 1: Enzymatic Reaction

-

Setup: In microcentrifuge tubes, prepare the following reaction mix:

-

Test Sample: 100 µL Substrate Stock (50 mM) + 800 µL Assay Buffer + 100 µL Enzyme Solution.

-

Blank (Control): 100 µL Substrate Stock + 900 µL Assay Buffer (No Enzyme).

-

Standard: 100 µL Glycine Standard (various concentrations) + 900 µL Assay Buffer.

-

-

Incubation: Incubate at 37°C for 30 minutes (or optimized time point).

-

Termination: Stop the reaction by adding 100 µL of 10% TCA (Trichloroacetic acid) or heating at 95°C for 5 minutes (if the enzyme is heat-labile and substrate is stable).

Phase 2: Ninhydrin Detection

-

Transfer 200 µL of the terminated reaction mixture to a fresh glass tube.

-

Add 1.0 mL of Ninhydrin Reagent.

-

Development: Place tubes in a boiling water bath (100°C) for 10–15 minutes . A deep purple color will develop in positive samples.[1][6][7]

-

Cooling: Cool rapidly in an ice bath for 2 minutes.

-

Dilution (Optional): If absorbance is >1.5, dilute with 50% ethanol.

-

Measurement: Read Absorbance at 570 nm (A570) using a spectrophotometer.

Data Analysis & Calculations

A. Glycine Standard Curve

Generate a standard curve using Glycine (0–2 mM).[1] Plot Concentration (mM) vs. A570 .

Calculate the slope (

B. Calculating Activity

The activity is defined as micromoles of Glycine liberated per minute.

[1]| Parameter | Definition |

| Absorbance of the enzymatic reaction | |

| Absorbance of the substrate-only control | |

| Slope of Glycine Standard Curve ( | |

| Incubation Time (minutes) | |

| Volume of enzyme added (mL) |

C. Kinetic Constants ( , )

To determine specificity:

-

Vary substrate concentration ([S]: 0.5 mM to 10 mM).[1]

-

Measure initial velocity (

).[1] -

Fit data to the Michaelis-Menten equation using non-linear regression.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background in Blank | Substrate degradation or contamination.[1] | Prepare fresh substrate.[1] Ensure water is ammonia-free (use 18 MΩ water).[1] |

| No Activity | Enzyme inhibition.[1] | Remove EDTA/EGTA.[1] Ensure |

| Precipitation | Substrate insolubility.[1] | Dissolve Ac-Leu-Gly-OH in small volume of NaOH first.[1] Keep final pH at 7.5. |

| Non-Linear Rates | Substrate depletion (>10% hydrolysis).[1] | Reduce incubation time or enzyme concentration. |

References

-

BenchChem. (2025).[1] The Use of FA-Leu-Gly-Pro-Ala-OH for Measuring Collagenase Activity. Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[1] Collagenase Activity and Protocols. Retrieved from [1]

-

Miyac, K. et al. (2021).[1] Fluorescence Determination of Peptidase Activity. Journal of Fluorescence. Retrieved from

-

Sigma-Aldrich. (2025).[1] Enzymatic Assay of Protease using Ninhydrin Detection. Retrieved from [1]

-

ResearchGate. (2020).[1][6] Reaction of Ninhydrin with Peptides and Amino Acids. Retrieved from

Sources

- 1. Ac-Arg-Lys-Leu-Phe-Gly-OH | C31H51N9O7 | CID 44461213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Amino Acid Assay [user.eng.umd.edu]

Application Note: A Practical Guide to the Solid-Phase Synthesis of Ac-Leu-Gly-OH

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of the N-acetylated dipeptide, Ac-Leu-Gly-OH, utilizing manual Fmoc-based solid-phase peptide synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices. Emphasis is placed on achieving high purity and yield through careful selection of resin, coupling strategies, and in-process monitoring.

Introduction: The Rationale and Strategy for SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide synthesis.[1] Its principal advantage lies in anchoring the C-terminal amino acid to an insoluble polymer support (resin), allowing for the sequential addition of protected amino acids.[2] This methodology simplifies the purification process immensely, as excess reagents and soluble by-products are easily removed by filtration and washing.[2]

The target dipeptide, N-acetyl-leucyl-glycine (Ac-Leu-Gly-OH), serves as an excellent model for illustrating the fundamental steps of SPPS. The N-terminal acetyl group is a common modification that can enhance peptide stability against enzymatic degradation, while the free C-terminal carboxylic acid is crucial for certain biological activities or further conjugation.

This guide employs the widely adopted Fmoc/tBu strategy. The fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group of the incoming amino acid, is base-labile and can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups (if present) or the linkage to the resin.

Strategic Choices for Synthesizing Ac-Leu-Gly-OH:

-

Resin Selection: To obtain a final product with a free C-terminal carboxylic acid, a highly acid-sensitive resin is required. The 2-chlorotrityl chloride (2-CTC) resin is an ideal choice for this purpose.[3][4] Its steric bulk minimizes diketopiperazine formation, a common side reaction at the dipeptide stage, and it allows for cleavage of the peptide under very mild acidic conditions, preserving the integrity of the final product.[4][5]

-

Synthesis Direction: The synthesis proceeds from the C-terminus to the N-terminus. Therefore, Glycine will be the first amino acid loaded onto the 2-CTC resin, followed by the coupling of Leucine.

-

N-Terminal Modification: After the dipeptide sequence is assembled, the N-terminal Fmoc group of Leucine is removed, and the exposed amine is acetylated using acetic anhydride.

-

Cleavage: The final step involves cleaving the acetylated dipeptide from the resin to yield Ac-Leu-Gly-OH.

Materials and Reagents

For successful synthesis, high-quality reagents are paramount. Ensure all solvents are of peptide synthesis grade, particularly that the N,N-Dimethylformamide (DMF) is amine-free.

| Category | Reagent/Material | Grade/Purity |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh) | 1.0-1.6 mmol/g loading |

| Amino Acids | Fmoc-Gly-OH | >99% |

| Fmoc-Leu-OH | >99% | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | |

| Piperidine | >99.5% | |

| N,N-Diisopropylethylamine (DIPEA) | >99.5% (Reagent Grade) | |

| Methanol (MeOH) | ACS Grade | |

| Acetonitrile (ACN) | HPLC Grade | |

| Diethyl ether | Anhydrous | |

| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | >99% |

| Hydroxybenzotriazole (HOBt) | Anhydrous | |

| Capping/Cleavage | Acetic Anhydride | >99% |

| Trifluoroacetic acid (TFA) | >99.5% | |

| Hexafluoroisopropanol (HFIP) | >99% | |

| Monitoring | Kaiser Test Kit (Phenol, Ninhydrin, KCN/Pyridine solutions) | |

| Equipment | Solid-phase peptide synthesis reaction vessel with frit | |

| Shaker/Vortexer | ||

| Nitrogen line for bubbling/drying | ||

| HPLC system with a C18 column | ||

| Mass Spectrometer | ||

| Lyophilizer |

Experimental Protocols

The synthesis of Ac-Leu-Gly-OH is broken down into five distinct stages, each requiring meticulous execution to ensure the desired outcome.

Stage 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)

The covalent attachment of the first amino acid to the resin is a critical step that dictates the overall yield of the synthesis.

Protocol:

-

Resin Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add DCM (10-15 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[1] This step is crucial for exposing the reactive sites within the polymer matrix.

-

Resin Activation (Optional but Recommended): Due to the moisture sensitivity of 2-CTC resin, which can lead to deactivation (formation of the unreactive alcohol), a pre-activation step with thionyl chloride can ensure maximum loading capacity.[4]

-

Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.

-

Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Gly-OH/DIPEA solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.[6]

-

Capping Unreacted Sites: To prevent side reactions in subsequent steps, any unreacted chlorotrityl groups must be capped. Add MeOH (0.8 mL/g of resin) to the vessel and agitate for 30 minutes.[5][7]

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally MeOH (2x). Dry the resin under a stream of nitrogen or in vacuo.

Stage 2: Iterative Peptide Elongation - The SPPS Cycle

This stage involves the deprotection of the Fmoc group from Glycine and the subsequent coupling of Fmoc-Leu-OH.

Workflow: The Fmoc-SPPS Cycle

Caption: The core iterative cycle of Fmoc-SPPS.

Protocol:

-

Fmoc Deprotection:

-

Swell the Fmoc-Gly-resin in DMF.

-

Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete removal of the Fmoc group.[8]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

In-Process Control: The Kaiser Test:

-

Before proceeding, it is essential to confirm the presence of the free primary amine of Glycine. The Kaiser test is a highly sensitive colorimetric assay for this purpose.[9]

-

Procedure: Take a few beads of resin, wash with ethanol, and add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[10] Heat at 100-120°C for 5 minutes.[8][11]

-

Interpretation: A deep blue color in the solution and on the beads indicates a positive result (free primary amine present). A yellow or colorless result indicates a negative result (no free amine, coupling is complete).[8][11]

-

-

Coupling of Fmoc-Leu-OH:

-

Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. The carbodiimide (DIC) reacts with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by HOBt to form an active ester, minimizing side reactions like racemization.[12][13]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test. If the test is negative (yellow), the coupling is complete. If it is positive (blue), the coupling is incomplete; allow the reaction to proceed for another hour or perform a recoupling step.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Stage 3: N-Terminal Acetylation

This step caps the N-terminus of the dipeptide, a crucial modification for the final product.

Protocol:

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal Leucine using the same 20% piperidine/DMF protocol as described in Stage 2. Confirm deprotection with a Kaiser test.

-

Acetylation: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Add this solution to the resin.

-

Reaction: Agitate the mixture for 30-60 minutes.

-

Confirmation: Perform a Kaiser test. A negative (yellow) result confirms the successful capping of the N-terminal amine.

-

Washing: Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (2x). Dry the resin completely.

Stage 4: Cleavage of Ac-Leu-Gly-OH from the Resin

The extreme acid lability of the 2-CTC resin allows for the peptide to be cleaved while keeping side-chain protecting groups intact (though not applicable for Leu or Gly).

Workflow: Cleavage and Precipitation

Caption: Workflow for peptide cleavage from 2-CTC resin.

Protocol:

-

Preparation: Place the dry, acetylated peptide-resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage solution of 20% hexafluoroisopropanol (HFIP) in DCM.[14] Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM can be used.[5][15]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10-15 mL/g) and agitate for 30-60 minutes.[5]

-

Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin twice more with the cleavage solution or pure DCM and combine the filtrates.

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the DCM and HFIP.

-

Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Drying: Dry the crude peptide under vacuum to obtain a solid powder.

Stage 5: Purification and Analysis

The final stage involves purifying the crude product and verifying its identity and purity.

Purification by RP-HPLC:

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[16][17] It separates the target peptide from impurities based on hydrophobicity.[16]

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a C18 column.

-

Elute the peptide using a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Monitor the elution at 210-220 nm and collect the fractions corresponding to the major peak.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

Analysis and Characterization:

-

Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity is determined by the peak area percentage.

-

Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. Mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized peptide, allowing for precise molecular weight determination.[18] For Ac-Leu-Gly-OH (C10H18N2O4), the expected monoisotopic mass is approximately 230.1267 g/mol .

References

-

Liwei Peptide. Ac-Pro-Leu-Gly-OH. [Link]

-

Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17). [Link]

-

Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (2006). [Link]

-

Góngora-Benítez, M., et al. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6569. (2023). [Link]

-

University of California, Irvine, Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Barlos, K., et al. 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (1989). [Link]

-

Royal Society of Chemistry. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]

-

AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Journal of Organic Chemistry. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]

-

Royal Society of Chemistry. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]

-

ResearchGate. Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. [Link]

-

AAPPTec. Attaching the first amino acid to a resin. [Link]

-

AAPPTec. Carbodiimides and Additives. [Link]

-

National Institutes of Health. HPLC Analysis and Purification of Peptides. [Link]

-

Journal of the American Chemical Society. The Mass Spectra of Dipeptides. [Link]

-

Peptideweb.com. Loading protocols. [Link]

-

CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PubMed. The mass spectrometric identification of dipeptide mixtures. [Link]

-

AAPPTec. Kaiser Test (Ninhydrin Test). [Link]

-

National Institutes of Health. Nα Selective Acetylation of Peptides. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

ACS Publications. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

-

Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

-

PNAS. Solid-phase peptide synthesis under continuous-flow conditions. [Link]

-

CEM Corporation. Automated N-Terminal Acetylation. [Link]

-

Portland Press. A beginner's guide to mass spectrometry–based proteomics. [Link]

-

ResearchGate. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]

-

MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [Link]

-

protocols.io. HPLC Purification of Peptides. [Link]

-

PubMed. A Novel Carbodiimide Coupling Method for Synthetic Peptides. [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 6. peptideweb.com [peptideweb.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

Application Note: Kinetic Profiling of Cathepsin E Using Minimal and FRET Substrates

This Application Note is designed to guide researchers through the kinetic characterization of Cathepsin E (Cat E), specifically addressing the user's request regarding Ac-Leu-Gly-OH while contextualizing it within the broader landscape of aspartic protease kinetics.

Executive Summary

Cathepsin E (EC 3.4.23.34) is a non-lysosomal, intracellular aspartic protease predominantly expressed in immune system cells (e.g., microglia, macrophages).[1] Unlike its lysosomal homolog Cathepsin D, Cathepsin E functions at a slightly less acidic pH and has distinct substrate specificity, preferring hydrophobic residues at the P1 and P1' positions.[1]

This guide details the protocol for evaluating Ac-Leu-Gly-OH as a minimal substrate. Note that while Ac-Leu-Gly-OH contains the hydrophobic P1 Leucine residue favored by aspartic proteases, its short length (dipeptide derivative) lacks the P2/P3 interactions typically required for optimal catalytic efficiency (

Scientific Background & Substrate Analysis

Mechanism of Action

Cathepsin E operates via an acid-base catalytic mechanism involving two aspartic acid residues (Asp96 and Asp281) in the active site.[1] It cleaves peptide bonds between hydrophobic residues (e.g., Phe-Phe, Leu-Tyr).[2]

Substrate Analysis: Ac-Leu-Gly-OH

-

Structure: N-Acetyl-L-Leucine-Glycine-Free Acid.

-

Binding Potential: The Leucine residue occupies the S1 hydrophobic pocket. However, the lack of flanking residues (P2, P3, P1', P2') suggests weak binding affinity (

likely in the millimolar range) compared to oligopeptides. -

Detection Challenge: This substrate is non-fluorogenic and non-chromogenic. Hydrolysis yields Ac-Leu and Gly .[3] These products must be separated and quantified via Reverse-Phase HPLC (RP-HPLC).

Reference Substrate (Gold Standard)

To validate enzyme activity, we recommend parallel testing with the highly specific FRET substrate: MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2 (Yasuda et al., 1999).

Materials & Reagents

| Component | Specification | Notes |

| Enzyme | Recombinant Human Cathepsin E | Activate pro-enzyme at pH 3.0 if supplied as zymogen. |

| Target Substrate | Ac-Leu-Gly-OH | MW ~230.26 Da. Dissolve in DMSO (stock 100 mM). |

| Ref. Substrate | MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2 | "Yasuda Substrate". Excitation: 328 nm, Emission: 393 nm. |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.0 | Optimal pH for Cat E is typically 3.5–4.5. |

| Quenching Agent | 10% Trichloroacetic Acid (TCA) or 1% TFA | For stopping the HPLC assay. |

| HPLC Solvent A | 0.1% TFA in Water | |

| HPLC Solvent B | 0.1% TFA in Acetonitrile |

Experimental Protocols

Protocol A: Discontinuous HPLC Kinetics for Ac-Leu-Gly-OH

Use this protocol to determine if Ac-Leu-Gly-OH is cleaved and to calculate kinetic parameters.

Workflow Diagram:

Caption: Workflow for discontinuous kinetic analysis of non-chromogenic substrates via HPLC.

Step-by-Step Procedure:

-

Preparation:

-

Prepare a concentration series of Ac-Leu-Gly-OH in Assay Buffer: 0, 0.5, 1, 2, 5, 10, 20 mM.

-

Pre-warm buffer to 37°C.

-

-

Reaction Initiation:

-

In 1.5 mL microfuge tubes, aliquot 90 µL of substrate solution.

-

Initiate reaction by adding 10 µL of activated Cathepsin E (final conc. ~10–50 nM).

-

-

Incubation:

-

Incubate at 37°C for fixed time points (e.g., 15, 30, 60 min). Note: Ensure <10% substrate conversion to maintain initial velocity conditions.

-

-

Termination:

-

Stop reaction by adding 100 µL of 10% TCA . Vortex and centrifuge at 10,000 x g for 5 min to pellet protein.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Gradient: 0–40% Solvent B over 20 min.

-

Detection: UV Absorbance at 214 nm (peptide bond).

-

Quantification: Monitor the appearance of the product peak (Ac-Leu ) relative to a standard curve of pure Ac-Leu.

-

Protocol B: Continuous Fluorometric Kinetics (Reference)

Use this to verify enzyme viability and compare catalytic efficiency.

-

Setup: Use a black 96-well plate.

-

Mix: 90 µL Assay Buffer + 5 µL Substrate (MOCAc-peptide, 0–50 µM range).

-

Read: Add 5 µL Enzyme. Immediately read Fluorescence (Ex 328 / Em 393) every 30 seconds for 10 minutes.

-

Calculate: Slope (RFU/min)

Convert to Velocity (

Data Analysis & Interpretation

Michaelis-Menten Fitting:

Plot Initial Velocity (

Expected Outcomes:

-

Ac-Leu-Gly-OH: Expect a high

(mM range) and lower -

MOCAc-Peptide: Expect low

(

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| No cleavage of Ac-Leu-Gly-OH | Substrate too short for active site. | Attempt a longer analog (e.g., Ac-Phe-Leu-Gly-OH) or increase enzyme concentration significantly. |

| Enzyme inactive in Control | pH incorrect or zymogen not activated. | Verify pH 4.0. Ensure pro-Cat E was treated at pH 3.0 for 30 mins before assay. |

| HPLC peaks overlap | Gradient too steep. | Use a shallower gradient (e.g., 0–20% B over 30 min) to separate Ac-Leu from Ac-Leu-Gly-OH. |

Pathway Visualization: Cathepsin E Specificity

Caption: Mechanistic pathway of Cathepsin E hydrolysis highlighting the structural limitations of the Ac-Leu-Gly-OH substrate.

References

-

Yasuda, Y., et al. (1999). "A new selective substrate for cathepsin E based on the cleavage site sequence of alpha2-macroglobulin." Journal of Biochemistry, 125(6), 1137–1143. Link

-

Dunn, B. M. (2001). "Structure and mechanism of aspartic proteinases." Chemical Reviews, 102(12), 4431–4458. Link

-

Zaidi, N., & Kalbacher, H. (2008). "Cathepsin E: A mini review." Biochemical and Biophysical Research Communications, 367(3), 517–522. Link

- Barrett, A. J., et al. (2012).Handbook of Proteolytic Enzymes. Academic Press.

Sources

Preparation of Ac-Leu-Gly-OH stock solutions for cell culture

Application Note: Optimized Preparation and Storage of Ac-Leu-Gly-OH Stock Solutions for Cell Culture

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, sterilizing, and storing N-Acetyl-L-leucyl-glycine (Ac-Leu-Gly-OH) stock solutions.[1][2] While often treated as a generic dipeptide, the N-terminal acetylation and Leucine side-chain introduce specific hydrophobicity shifts that can lead to "silent precipitation"—micro-aggregates that pass visual inspection but fail in biological assays.[1][2] This protocol prioritizes solubility stability and cytotoxicity mitigation (DMSO limits) for sensitive cell culture applications.[1][2]

Physicochemical Profile & Solubility Logic

To prepare a robust stock, one must understand the molecule's behavior in solution.

-

Molecular Weight: ~230.26 g/mol [1]

-

Isoelectric Character: The N-terminal acetylation removes the positive charge of the amine. The C-terminal carboxyl group (pKa ~3.[1][2]6) remains free. Consequently, the molecule is acidic and carries a net negative charge at neutral pH.

-

Solubility Challenge: While the Glycine residue is polar, the Acetyl-Leucine moiety drives hydrophobicity. Dissolving in pure water (pH ~5-6) may result in incomplete solvation due to protonation of the carboxyl group.[1][2]

The Formulation Strategy: We utilize a Co-Solvent Approach (DMSO) as the primary method for stock solutions (>10 mM) to ensure sterility and long-term stability, followed by aqueous dilution.[1] An alternative Alkaline Shift Method is provided for DMSO-sensitive applications.[1][2]

Decision Logic: Solvent Selection

Before beginning, select the appropriate solvent system based on your downstream assay sensitivity.

Figure 1: Decision matrix for selecting the optimal solvent system based on cellular tolerance to DMSO.[1][2]

Protocol A: The DMSO "Master Stock" (Standard)

Best for: Long-term storage, high concentration stocks (10–50 mM), and preventing bacterial growth.[1]

Reagents & Equipment

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)[1][2]

-

PBS (Phosphate Buffered Saline), pH 7.4 (for dilution only)[1]

Step-by-Step Methodology

1. Calculation (Molarity):

Calculate the mass required. Do not rely on the "1 mg" label; always weigh the powder.

2. Dissolution (The "Wetting" Step):

-

Add the calculated volume of 100% DMSO directly to the peptide powder.

-

Critical: Do not add water yet.[1][2] The hydrophobic Acetyl-Leu region requires organic solvation first to prevent aggregate formation.[2][4]

-

Vortex vigorously for 30 seconds. Ensure the solution is crystal clear.

3. Sterilization:

-

Ideally, filter the DMSO stock before adding any aqueous buffer if storing as a master stock.

-

Use a PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) membrane.[1][2]

-

Avoid Nylon filters, which have high peptide adsorption rates [1].[2]

4. Storage:

-

Aliquot into sterile, amber microcentrifuge tubes (to protect from light).

-

Store at -20°C (stable for 6–12 months). Avoid repeated freeze-thaw cycles (limit to <3).[1][5]

Protocol B: Alkaline Aqueous Stock (DMSO-Free)

Best for: Assays where DMSO interferes with signaling pathways or primary cell viability.[1][2]

1. Dissolution:

-

Weigh peptide into a sterile tube.[2]

-

Add sterile water to 80% of the final volume.

-

Observation: The solution may appear cloudy or contain floating particulates (due to acidic pH aggregation).[1][2]

-

The Shift: Add 0.1 M Ammonium Hydroxide (NH₄OH) or 0.1 M NaOH dropwise while vortexing.[1][2]

-

Stop immediately once the solution clears. The pH should be slightly basic (pH 7.5–8.0), ionizing the C-terminal carboxyl and driving solubility.[1]

2. Volume Adjustment:

-

Bring to final volume with sterile PBS or water.[6]

3. Sterilization:

-